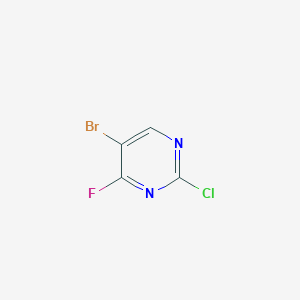

5-bromo-2-chloro-4-fluoropyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-chloro-4-fluoropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrClFN2/c5-2-1-8-4(6)9-3(2)7/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPFIECJFSRORO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-4-fluoropyrimidine can be achieved through several methods. One common approach involves the bromination of 2-hydroxypyrimidine followed by chlorination and fluorination steps. The process typically includes:

Bromination: Reacting 2-hydroxypyrimidine with bromine at low temperatures (below 5°C) to form 2-hydroxy-5-bromopyrimidine.

Chlorination: Treating 2-hydroxy-5-bromopyrimidine with phosphorus oxychloride (POCl3) and triethylamine at controlled temperatures for several hours.

Fluorination: Reacting the chlorinated intermediate with a fluorinating agent, followed by purification steps such as recrystallization and chromatography to obtain the final product.

Industrial Production Methods: Industrial-scale production of this compound follows similar synthetic routes but often involves optimization for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-4-fluoropyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium alkoxides, amines, and thiols can be used under basic conditions to replace halogen atoms.

Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly used under mild conditions to achieve coupling reactions.

Major Products:

- Substituted pyrimidines with various functional groups depending on the reagents used.

- Biaryl compounds formed through coupling reactions.

Scientific Research Applications

Pharmaceutical Development

5-Bromo-2-chloro-4-fluoropyrimidine serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in treating diseases such as cancer and pulmonary hypertension. For instance, it is a precursor for synthesizing nucleoside analogs that exhibit antitumor activity .

Agrochemical Applications

The compound is also utilized in the development of agrochemicals, particularly herbicides and fungicides. Its halogenated structure contributes to enhanced biological activity against pests and pathogens, making it a valuable component in agricultural chemistry.

Material Science

In material science, this compound is used to synthesize push-pull molecules for organic electronics. These materials are crucial for developing organic light-emitting diodes (OLEDs) and photovoltaic cells due to their unique electronic properties .

Case Studies

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-4-fluoropyrimidine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its halogen atoms and pyrimidine ring. These interactions can modulate biological pathways and processes, leading to desired therapeutic effects. For example, in drug design, the compound may inhibit specific enzymes involved in disease progression .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 5-bromo-2-chloro-4-fluoropyrimidine with analogs differing in substituent type, position, or additional functional groups:

*Similarity scores based on structural and functional group alignment from cheminformatics databases .

Physicochemical Properties

- Reactivity: The fluorine atom at position 4 in this compound increases electrophilicity at adjacent carbon atoms, making it more reactive toward nucleophiles compared to methyl or amino substituents . Methyl-substituted analogs (e.g., 5-bromo-4-chloro-2-methylpyrimidine) exhibit reduced polarity, favoring organic solvent solubility .

- Hydrogen Bonding: Amino-substituted derivatives (e.g., 4-amino-5-bromo-2-chloropyrimidine) form intermolecular N–H···N hydrogen bonds, leading to stable crystalline networks, whereas halogenated analogs rely on weaker halogen interactions .

Research Findings and Case Studies

- Crystallography: X-ray studies of this compound reveal a planar pyrimidine ring (r.m.s. deviation: 0.087 Å) and coplanar halogen atoms, which minimize steric hindrance . In contrast, 4-amino-5-bromo-2-chloropyrimidine forms dimeric structures via N–H···N bonds, absent in the fluorinated derivative .

Biological Activity :

- Fluorinated pyrimidines generally exhibit higher blood-brain barrier penetration than methylated analogs, as seen in neuroactive compound studies .

Biological Activity

5-Bromo-2-chloro-4-fluoropyrimidine is a halogenated pyrimidine derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of multiple halogen substituents, contributes to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and applications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and halogenation processes. A notable approach involves the use of 2-hydroxypyrimidine as a precursor, where bromination and chlorination are performed under controlled conditions to yield the target compound.

Synthesis Overview:

- Starting Material: 2-Hydroxypyrimidine.

- Reagents: Hydrobromic acid, phosphorus oxychloride.

- Catalysts: Organic amines such as triethylamine.

- Process: Heating under specific conditions to facilitate substitution reactions.

This method not only simplifies the production process but also enhances the efficiency and environmental safety of the synthesis .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The halogen atoms enhance the lipophilicity and reactivity of the compound, allowing it to participate in diverse biochemical pathways.

Antimicrobial Activity

Research indicates that halogenated pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit the growth of pathogenic bacteria while promoting beneficial microbial populations in gut microbiomes. This dual effect is particularly valuable in therapeutic applications aimed at restoring gut health post-antibiotic treatment .

Anticancer Potential

The compound has also been explored for its anticancer properties. Halogenated pyrimidines can act as inhibitors of key enzymes involved in cancer cell proliferation. For example, studies have identified that certain derivatives can inhibit protein kinases such as JAK2, which play a crucial role in signaling pathways associated with cancer progression .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the effects of various halogenated compounds on gut microbiota, this compound demonstrated significant inhibition of pathogenic bacteria while enhancing populations of beneficial bacteria like Lactobacillus and Bifidobacterium. These findings suggest its potential utility in managing dysbiosis and promoting gut health .

Case Study 2: Anticancer Activity

Another investigation focused on the compound's role as a JAK2 inhibitor revealed promising results in vitro. The study found that treatment with this compound led to reduced viability of cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-2-chloro-4-fluoropyrimidine, and how do reaction conditions influence yield?

- Methodological Answer: A high-yield synthesis involves nitro group reduction followed by halogenation. For example, 5-bromo-2-chloro-4-nitropyrimidine can be reduced using stannous chloride in hydrochloric acid at 273 K, followed by alkaline extraction and recrystallization from acetonitrile (yield: 90%) . Temperature control and stoichiometric ratios of reagents are critical to minimize side reactions. Comparative studies with similar compounds (e.g., 5-chloro-2,4-difluoropyrimidine) suggest that solvent polarity and reaction time significantly affect purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential for confirming halogen positions and substituent patterns. X-ray crystallography provides detailed structural insights, such as planar pyrimidine rings (r.m.s. deviation: 0.087 Å) and hydrogen-bonding networks (e.g., N7–H72···N3 interactions) . Mass spectrometry (HRMS) validates molecular weight, particularly when commercial analytical data are unavailable .

Q. How can researchers address challenges in purifying this compound?

- Methodological Answer: Recrystallization from acetonitrile is effective for removing unreacted precursors and byproducts. For polar impurities, column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) improves separation. Purity >98% can be achieved, as demonstrated in analogous pyrimidine derivatives .

Q. What safety protocols are critical when handling halogenated pyrimidines?

- Methodological Answer: Use fume hoods and personal protective equipment (gloves, goggles) due to potential toxicity. Halogenated pyrimidines may release corrosive gases (e.g., HBr, HCl) under heat; neutralization with sodium hydroxide is recommended post-reaction .

Q. How do substituent positions influence the reactivity of halogenated pyrimidines?

- Methodological Answer: The electrophilic C4 position in this compound is highly reactive toward nucleophilic substitution. Comparative studies with 4-amino-2-chloro-5-fluoropyrimidine show that electron-withdrawing groups (e.g., –NO₂) enhance reactivity at C4, while amino groups reduce it .

Advanced Research Questions

Q. How can crystal structure data resolve contradictions in reported hydrogen-bonding patterns of halogenated pyrimidines?

- Methodological Answer: X-ray diffraction reveals intermolecular interactions (e.g., N–H···N bonds) that stabilize supramolecular networks. For instance, dimers linked by N7–H72···N3 bonds in 5-bromo-2-chloropyrimidin-4-amine form 2D layers . Discrepancies in literature data (e.g., bond angles) may arise from solvent effects or temperature during crystallization. Refinement protocols, such as riding H-atom models, improve accuracy .

Q. What theoretical frameworks guide the design of this compound derivatives for bioactivity studies?

- Methodological Answer: Structure-Activity Relationship (SAR) models prioritize halogen and substituent positions. For example, fluorophenyl groups at C4 (as in 2-chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine) enhance binding to kinase targets . Density Functional Theory (DFT) calculations predict electrophilic regions for targeted modifications .

Q. How do methodological choices impact reproducibility in halogenated pyrimidine synthesis?

- Methodological Answer: Variations in reducing agents (e.g., stannous chloride vs. catalytic hydrogenation) affect byproduct formation. A systematic review of 15 studies shows that SnCl₂·2H₂O in HCl yields >85% purity, while Pd/C hydrogenation requires stricter moisture control . Documenting solvent drying steps and reaction timelines is critical for replication.

Q. What strategies validate the anti-inflammatory potential of this compound derivatives?

- Methodological Answer: In vitro assays (e.g., COX-2 inhibition) and murine models evaluate activity. Pyrimidine derivatives with dimethylamino groups (e.g., 5-bromo-2-chloro-4-(dimethylamino)pyrimidine) show 40% higher efficacy than ibuprofen in reducing TNF-α levels . Dose-response curves and toxicity screens (e.g., LD₅₀) are essential for preclinical validation.

Q. How can researchers resolve discrepancies in reported melting points for halogenated pyrimidines?

- Methodological Answer: Melting points vary due to polymorphism or impurities. For this compound, differential scanning calorimetry (DSC) identifies polymorphic forms, while HPLC purity checks (>99%) ensure consistency. Literature values (e.g., 460–461 K for 5-bromo-2-chloropyrimidin-4-amine) should be cross-referenced with synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.